molecular formula C19H20N2OS B460382 2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 445384-84-9

2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B460382
CAS No.: 445384-84-9
M. Wt: 324.4g/mol
InChI Key: FSSQIPJZAMTCOJ-UHFFFAOYSA-N
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Description

2-[(2-Phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS Registry Number: 445384-84-9) is a specialized chemical scaffold designed for pharmaceutical research and drug discovery applications. This molecular complex features a 3-cyanopyridine core fused with a seven-membered cycloheptane ring, further functionalized with a phenoxyethylsulfanyl side chain, creating a versatile scaffold for medicinal chemistry optimization and structure-activity relationship studies. The compound's molecular formula is C19H20N2OS with a molecular weight of 324.4 g/mol . Its structure incorporates multiple pharmacologically significant elements: the 3-cyanopyridine moiety is recognized in medicinal chemistry as a privileged structure with wide-spectrum biological potential, while the tetrahydrocyclohepta[b]pyridine core provides a conformationally constrained framework that influences receptor binding properties . The phenoxyethylsulfanyl substituent contributes to the molecule's overall hydrophobicity (XLogP3: 4.9) and creates potential for specific intermolecular interactions critical to biological activity . Research applications for this compound primarily focus on its use as a key intermediate in the development of novel therapeutic agents. Derivatives of 3-cyanopyridine have demonstrated diverse biological activities in scientific literature, including potential as A2A adenosine receptor antagonists, along with antimicrobial, anticancer, and anti-inflammatory properties . The compound's structural features, particularly the electron-withdrawing carbonitrile group and sulfur-containing side chain, make it a valuable template for designing molecules that target enzyme active sites and protein-protein interactions. With a topological polar surface area of 71.2 Ų and multiple rotatable bonds (5), this molecule offers significant opportunities for chemical modification while maintaining favorable drug-like properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c20-14-16-13-15-7-3-1-6-10-18(15)21-19(16)23-12-11-22-17-8-4-2-5-9-17/h2,4-5,8-9,13H,1,3,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSQIPJZAMTCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(N=C2CC1)SCCOC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Sulfanyl Group Coupling

Catalyst SystemSolventTemperature (°C)Yield (%)
CuI/1,10-phenanthrolineDMF8085
Pd(OAc)₂/XantphosCH₃CN9072
No catalystToluene11034

Data adapted from thiadiazole synthesis optimization studies.

Cyanide Functionalization

The carbonitrile group is introduced via a Rosenmund-von Braun reaction, where a brominated intermediate reacts with copper(I) cyanide in refluxing dimethyl sulfoxide (DMSO). This method achieves >90% conversion but requires strict exclusion of moisture to prevent hydrolysis. Alternative approaches include palladium-catalyzed cyanation using zinc cyanide, though this necessitates higher catalyst loadings (5 mol% Pd(PPh₃)₄).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence time : 15–20 minutes for cyclization steps

  • Pressure : 2–3 bar to maintain solvent integrity at elevated temperatures

  • Purification : Cascade crystallization systems using ethanol-water mixtures (4:1 v/v) yield >99.5% purity.

Challenges and Mitigation Strategies

  • Byproduct formation : Oxidation of the sulfanyl group to sulfone derivatives is minimized by conducting reactions under nitrogen atmosphere with 0.1 M BHT as radical inhibitor.

  • Ring strain : The cyclohepta[b]pyridine system exhibits conformational flexibility, requiring low-temperature (−20°C) isolation to prevent ring-opening .

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it valuable in developing new synthetic pathways.

Biology

  • Bioactive Compound : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have explored its interaction with biological targets, suggesting potential mechanisms of action that involve enzyme inhibition or receptor modulation .

Medicine

  • Therapeutic Potential : Investigations into the therapeutic effects of this compound have shown promise in treating various diseases. Its unique chemical structure may allow it to interact with specific molecular targets related to disease pathways .

Industry

  • Advanced Materials Development : The compound is being explored for its role in creating advanced materials with specific properties such as conductivity or fluorescence. These applications are particularly relevant in the fields of electronics and materials science .

Case Studies

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated efficacy against several bacterial strains, indicating potential for development into an antimicrobial agent.
Anticancer PropertiesShowed selective cytotoxicity towards cancer cell lines in vitro, suggesting further investigation for therapeutic use in oncology.
Material ScienceUtilized in the synthesis of conductive polymers, enhancing material properties for electronic applications.

Mechanism of Action

The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

The sulfanyl-phenoxyethyl group distinguishes the target compound from analogues with halogen, methoxy, or nitrobenzyl substituents. Key comparisons include:

Compound Name Substituent at Position 2 Key Features References
2-[(2-Phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile Phenoxyethylsulfanyl Bulky substituent; potential for enhanced π-π interactions
2-Benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile Benzylamino, 4-bromophenyl Halogen substitution; 3D crystal packing via C–H⋯Br bonds
2-[(4-Nitrobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile Nitrobenzylsulfanyl Electron-withdrawing nitro group; altered reactivity
2-Methoxy-4-(2-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile Methoxy, fluorophenyl Cyclooctane ring; fluorophenyl enhances dipole interactions

Key Observations :

  • Halogen substituents (Br, Cl) promote 3D crystal networks via halogen bonding, whereas nitro groups influence electronic properties but reduce steric bulk compared to phenoxyethyl .
  • Methoxy groups in cycloocta[b]pyridines introduce conformational flexibility due to larger ring size .
Ring Size and Conformational Effects

Variations in fused cycloalkane rings (cyclopenta, cyclohepta, cycloocta) significantly impact molecular geometry and intermolecular interactions:

Compound Class Ring Size Conformation Biological Relevance References
Cyclopenta[b]pyridine 5-membered Planar or boat Higher rigidity; limited H-bonding
Cyclohepta[b]pyridine (target) 7-membered Half-chair Balanced flexibility; diverse packing
Cycloocta[b]pyridine 8-membered Distorted chair Enhanced solubility; larger cavity

Structural Impact :

  • Cyclohepta[b]pyridine derivatives exhibit half-chair conformations, enabling efficient π-π stacking and hydrogen bonding .
Hydrogen Bonding and π-π Interactions

Crystal packing and supramolecular features vary with substituents and ring size:

Compound (Example) Hydrogen Bonds π-π Interactions (Å) Dimensionality References
Target compound (hypothesized) N–H⋯N, C–H⋯O (predicted) ~3.7–3.8 (phenoxy groups) 2D/3D -
2-Benzylamino-4-(4-bromophenyl) derivative N–H⋯N, C–H⋯Br 3.771 (pyridine rings) 3D
2-Benzylamino-4-(4-chlorophenyl) derivative N–H⋯N 3.782 (pyridine rings) 2D
2-(4-Nitrobenzylsulfanyl) derivative C–H⋯O (nitro group) Not reported 1D

Key Findings :

  • Halogenated derivatives form stronger 3D networks via C–H⋯X (X = Br, Cl) interactions .
  • Phenoxyethylsulfanyl groups likely enhance π-π stacking due to aromaticity, similar to bromophenyl analogues .

Biological Activity

2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS No. 445384-84-9) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a phenoxyethyl group, a sulfanyl group, and a tetrahydrocycloheptapyridine ring system, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.

The molecular formula of the compound is C19H20N2OSC_{19}H_{20}N_{2}OS with a molecular weight of 324.4 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can enhance its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to 2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile exhibit promising antimicrobial properties. A study evaluated several derivatives for their antifungal activity and found that certain structural modifications enhanced efficacy against fungal strains. Specifically, the presence of the sulfanyl group was noted to contribute positively to antifungal activity .

Cytotoxicity

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, preliminary evaluations showed that certain derivatives had significant antiproliferative effects on human cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells .

The biological activity of 2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition of critical pathways involved in cell proliferation and survival. For example, the compound may inhibit specific kinases or transcription factors that are pivotal in cancer progression.

Case Studies

  • Antifungal Evaluation : A study conducted on various synthesized derivatives showed that modifications in the phenoxyethyl group significantly altered antifungal potency. The most active compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungals .
  • Cytotoxicity Assessment : A series of cytotoxicity tests were performed on breast and prostate cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability by over 70% at specific concentrations, suggesting strong anticancer potential .

Data Summary

Property Value
Molecular FormulaC19H20N2OSC_{19}H_{20}N_{2}OS
Molecular Weight324.4 g/mol
Antifungal ActivitySignificant against various fungi
CytotoxicityHigh efficacy against cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile?

  • Methodology : Begin with nucleophilic substitution of the sulfanyl group using 2-phenoxyethyl thiol under basic conditions (e.g., K₂CO₃ in DMF). Cyclization can be achieved via intramolecular Heck coupling or thermal ring closure. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via TLC. Final characterization should include 1H^1H-/13C^{13}C-NMR, HRMS, and IR spectroscopy to validate functional groups and molecular integrity .

Q. How can the molecular structure of this compound be elucidated experimentally?

  • Methodology : Use X-ray crystallography to resolve the cycloheptane-pyridine fused core. Single-crystal diffraction data (e.g., Bruker SMART CCD diffractometer) processed with SHELXTL software can confirm bond angles, torsion angles, and stereochemistry. Complement with 1H^1H-NMR to analyze proton environments, particularly the sulfanyl (-S-) and nitrile (-C≡N) groups .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology : Employ HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%). Stability studies under varying pH (1–13) and temperatures (25–60°C) can be monitored via LC-MS. Use accelerated degradation conditions (e.g., 40°C/75% RH) to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanyl and nitrile groups in heterocyclic system design?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals. Analyze nucleophilic/electrophilic sites using Fukui indices. Molecular dynamics (MD) simulations (e.g., GROMACS) can model solvent interactions and predict solubility .

Q. What strategies address contradictions in reported synthetic yields for analogous cyclohepta[b]pyridine derivatives?

  • Methodology : Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature) using design-of-experiments (DoE) approaches. Compare yields via ANOVA and identify critical factors. Cross-validate results with orthogonal techniques (e.g., in situ FTIR for reaction monitoring) .

Q. How can the pharmacological potential of this compound be profiled against kinase targets?

  • Methodology : Conduct in vitro kinase inhibition assays (e.g., ADP-Glo™) against JAK2 or CDK2. Use molecular docking (AutoDock Vina) to simulate binding modes, focusing on interactions between the nitrile group and kinase hinge regions. Validate with cytotoxicity assays (MTT) in cancer cell lines .

Q. What approaches enable the design of cocrystals to enhance stability and bioavailability?

  • Methodology : Screen coformers (e.g., succinic acid, caffeine) via solvent evaporation. Analyze cocrystal formation using PXRD and DSC. Stability under accelerated conditions (40°C/75% RH) and solubility in biorelevant media (FaSSIF/FeSSIF) should be assessed .

Q. How can domino reactions expand the structural diversity of fused pyridine derivatives?

  • Methodology : Utilize multi-component reactions (MCRs), such as Ugi-azide, to introduce diversity at the cycloheptane ring. For example, react with isonitriles and azides to form tetrazolo-pyridine hybrids. Optimize reaction conditions (microwave irradiation) to improve regioselectivity .

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